![molecular formula C30H37NO2 B12579573 6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile CAS No. 569671-62-1](/img/structure/B12579573.png)
6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile is an organic compound characterized by its complex structure, which includes a naphthalene core substituted with a dodecyloxyphenylmethoxy group and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the dodecyloxyphenylmethanol: This can be achieved by reacting dodecyl bromide with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate.
Methoxylation of naphthalene: The naphthalene core is methoxylated using methanol and a strong acid catalyst.
Coupling reaction: The dodecyloxyphenylmethanol is then coupled with the methoxylated naphthalene using a suitable coupling agent like DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and dodecyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile
- 6-{[4-(Hexyloxy)phenyl]methoxy}naphthalene-2-carbonitrile
Comparison
Compared to its analogs, 6-{[4-(Dodecyloxy)phenyl]methoxy}naphthalene-2-carbonitrile has a longer alkyl chain, which can influence its solubility, melting point, and interaction with biological targets. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous, such as in the formation of stable liquid crystalline phases.
Eigenschaften
CAS-Nummer |
569671-62-1 |
|---|---|
Molekularformel |
C30H37NO2 |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
6-[(4-dodecoxyphenyl)methoxy]naphthalene-2-carbonitrile |
InChI |
InChI=1S/C30H37NO2/c1-2-3-4-5-6-7-8-9-10-11-20-32-29-17-13-25(14-18-29)24-33-30-19-16-27-21-26(23-31)12-15-28(27)22-30/h12-19,21-22H,2-11,20,24H2,1H3 |
InChI-Schlüssel |
IELHGBLBQZOAIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


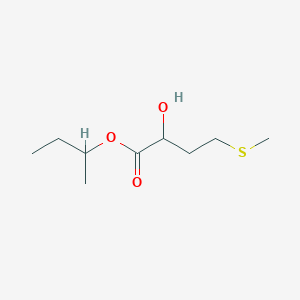
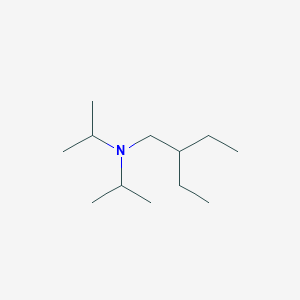
![1-Methyl-5-nitroso-6-[(propan-2-yl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12579505.png)
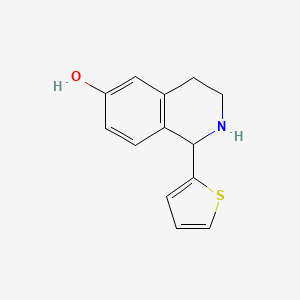

![Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-](/img/structure/B12579524.png)
![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579525.png)
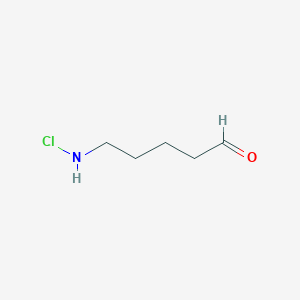
![2-[2-(3-Chlorophenyl)prop-2-en-1-yl]-2-methoxy-1H-indene-1,3(2H)-dione](/img/structure/B12579541.png)
![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one](/img/structure/B12579564.png)
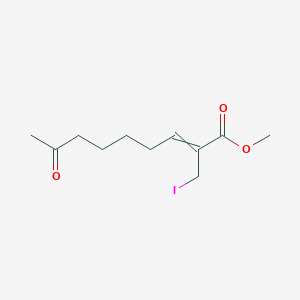
![4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol](/img/structure/B12579570.png)
